Cas no 1250415-04-3 ((2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine)
![(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine structure](https://ja.kuujia.com/scimg/cas/1250415-04-3x500.png)
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine 化学的及び物理的性質
名前と識別子
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- (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine
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- インチ: 1S/C11H16N2/c1-9(2)7-13-10(3)11-5-4-6-12-8-11/h4-6,8,10,13H,1,7H2,2-3H3
- InChIKey: KDSKQQKHDHNINH-UHFFFAOYSA-N
- SMILES: N(CC(=C)C)C(C)C1C=NC=CC=1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 166
- XLogP3: 1.9
- トポロジー分子極性表面積: 24.9
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-163959-0.5g |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 0.5g |
$974.0 | 2023-06-08 | ||
Enamine | EN300-163959-2.5g |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 2.5g |
$1988.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17409-1G |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 95% | 1g |
¥ 4,375.00 | 2023-03-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348281-1g |
2-Methyl-N-(1-(pyridin-3-yl)ethyl)prop-2-en-1-amine |
1250415-04-3 | 95% | 1g |
¥7159.00 | 2024-08-09 | |
Enamine | EN300-163959-1.0g |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 1g |
$1014.0 | 2023-06-08 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17409-250 MG |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 95% | 250MG |
¥ 2,620.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17409-250MG |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 95% | 250MG |
¥ 1,755.00 | 2023-03-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17409-1g |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 95% | 1g |
¥4376.0 | 2024-04-25 | |
Enamine | EN300-163959-250mg |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 250mg |
$642.0 | 2023-09-22 | ||
Enamine | EN300-163959-5000mg |
(2-methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine |
1250415-04-3 | 5000mg |
$2028.0 | 2023-09-22 |
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amineに関する追加情報
Introduction to (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine (CAS No. 1250415-04-3)
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine (CAS No. 1250415-04-3) is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (2-Methylallyl)(1-(pyridin-3-yl)ethyl)amine, is characterized by its unique structural features, which include a pyridine ring and an allyl group. These structural elements contribute to its potential as a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine consists of a pyridine ring attached to an ethyl group, which is further substituted with an amine group. The allyl group, attached to the nitrogen atom, adds further complexity and reactivity to the molecule. This combination of functional groups makes it an attractive candidate for a wide range of chemical reactions, including nucleophilic substitutions, additions, and condensations.
Recent research has highlighted the potential of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine in the development of novel therapeutic agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. The researchers synthesized a series of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine derivatives and evaluated their biological activities using in vitro and in vivo models. The results showed that these derivatives effectively inhibited pro-inflammatory cytokines and reduced pain responses in animal models.
Another area of interest is the use of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine in the synthesis of compounds with neuroprotective properties. A study published in *Chemical Communications* in 2022 reported that certain derivatives of this compound were able to protect neuronal cells from oxidative stress-induced damage. The researchers used a combination of spectroscopic techniques and computational modeling to elucidate the mechanism by which these derivatives exert their neuroprotective effects. The findings suggest that these compounds could be potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition to its biological applications, (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine has also been explored for its use in materials science. A recent study published in *Advanced Materials* investigated the use of this compound as a ligand in the synthesis of metal complexes with unique optical and electronic properties. The researchers found that (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine can form stable complexes with transition metals, which exhibit enhanced luminescence and conductivity. These properties make these complexes promising candidates for applications in optoelectronics and catalysis.
The synthesis of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine typically involves several steps, including the formation of the pyridine ring, the introduction of the ethyl group, and the attachment of the allyl group. One common synthetic route involves the reaction of 3-picoline with an appropriate alkylating agent followed by nucleophilic substitution with an allyl halide. This method provides good yields and allows for easy modification of the substituents on the pyridine ring, making it a versatile starting material for further derivatization.
The physical properties of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-y l)ethyl]amine include a boiling point around 95°C at atmospheric pressure and a density of approximately 0.95 g/cm³ at room temperature. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water due to its hydrophobic nature. These properties make it suitable for use in various chemical processes and reactions.
In conclusion, (2-Methylprop - 2 - en - 1 - yl ) [ 1 - ( pyridin - 3 - yl ) ethy l ] amine (CAS No. 1250415 - 04 - 3) is a multifunctional compound with a wide range of applications in medicinal chemistry, pharmaceutical research, materials science, and beyond. Its unique structural features and reactivity make it an invaluable tool for scientists working on the development of new drugs, materials, and technologies. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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